molecular formula C14H16N2.HCl<br>C14H17ClN2 B11866069 2,2'-Dimethylbenzidine hydrochloride CAS No. 96196-27-9

2,2'-Dimethylbenzidine hydrochloride

Cat. No.: B11866069
CAS No.: 96196-27-9
M. Wt: 248.75 g/mol
InChI Key: CZFJZGCNFULLBI-UHFFFAOYSA-N
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Description

2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine and is primarily used in the synthesis of dyes and pigments. The compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethylbenzidine hydrochloride typically involves the reduction of 2,2’-dinitrobenzidine. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the complete reduction of the nitro groups to amine groups .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dimethylbenzidine hydrochloride is scaled up using large reactors where the reduction process is carefully monitored. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dimethylbenzidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethylbenzidine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic effects. The pathways involved in its mechanism include oxidative stress and the formation of DNA adducts .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its lower toxicity compared to benzidine makes it a preferred choice in certain industrial applications .

Properties

CAS No.

96196-27-9

Molecular Formula

C14H16N2.HCl
C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H

InChI Key

CZFJZGCNFULLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl

melting_point

greater than 572 °F (NTP, 1992)

physical_description

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992)

solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)

Origin of Product

United States

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